2-Benzyloxy-propenal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-propenal can be achieved through several methods. One notable method involves the preparation of optically active ethyl (S)-2-benzyloxypropionate from ethyl (S)-lactate, followed by conversion to (S)-2-benzyloxypropanal . This method emphasizes the importance of starting materials and reaction conditions that preserve the desired stereochemistry.
Another method involves the use of a flame-dried Schlenk flask equipped with a magnetic stirring bar, rubber septum, and an argon balloon. The reagents are dissolved in a mixture of anhydrous cyclohexane and anhydrous dichloromethane under an atmosphere of argon. Trifluoromethanesulfonic acid is added dropwise, and the reaction mixture is stirred for 48 to 60 hours at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with a focus on maintaining high purity and yield. The use of advanced purification techniques such as fractional distillation and recrystallization ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-propenal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diisobutylaluminum hydride (DIBAH) for reduction reactions, and palladium catalysts for oxidative reactions. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound include unsaturated sulfones, benzyl ethers, and various heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science.
Scientific Research Applications
2-Benzyloxy-propenal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-propenal involves its reactivity with various molecular targets and pathways. The compound can undergo oxidative reactions to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of complex structures with potential pharmacological activity.
Comparison with Similar Compounds
- 2-Benzyloxypropanal
- 2-Phenylmethoxypropanal
- Ethyl (S)-2-benzyloxypropionate
Comparison: Compared to similar compounds, 2-Benzyloxy-propenal is unique due to its ability to undergo a wide range of chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-phenylmethoxyprop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7H,1,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRSVDDDWAILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446341 | |
Record name | 2-BENZYLOXY-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62222-04-2 | |
Record name | 2-BENZYLOXY-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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